1-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2,5-dione
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Overview
Description
1-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2,5-dione is an organic compound that belongs to the class of benzoxazinones. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a benzoxazinone moiety attached to a pyrrolidine-2,5-dione ring, which contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2,5-dione typically involves a series of chemical reactions starting from readily available precursors. One common method involves the reaction of anthranilic acid with acyl or aroyl chlorides in the presence of a base such as pyridine to form the benzoxazinone core . This intermediate can then be further reacted with a suitable pyrrolidine derivative to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
1-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as acids or bases, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
1-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including drug development for treating infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby blocking their function. The benzoxazinone moiety is known to interact with serine proteases, which are involved in various physiological processes . This interaction can lead to the inhibition of protease activity, resulting in therapeutic effects such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
1-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Quinazolinones: These compounds share a similar core structure with benzoxazinones but differ in the position of the nitrogen atom.
The uniqueness of this compound lies in its specific structure, which combines the benzoxazinone and pyrrolidine-2,5-dione moieties, resulting in distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c21-15-9-10-16(22)20(15)12-7-5-11(6-8-12)17-19-14-4-2-1-3-13(14)18(23)24-17/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSAJCWPDOCOLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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